Cas no 88406-57-9 (1H-Imidazo[4,5-b]pyridine, 5-methyl-2-phenyl-)

1H-Imidazo[4,5-b]pyridine, 5-methyl-2-phenyl- structure
88406-57-9 structure
Product Name:1H-Imidazo[4,5-b]pyridine, 5-methyl-2-phenyl-
CAS No:88406-57-9
MF:C13H11N3
MW:209.246542215347
CID:633952
PubChem ID:13068129
Update Time:2025-04-19

1H-Imidazo[4,5-b]pyridine, 5-methyl-2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazo[4,5-b]pyridine, 5-methyl-2-phenyl-
    • 5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine
    • AKOS019708445
    • BDBM50210967
    • SCHEMBL3338469
    • CHEMBL243761
    • 88406-57-9
    • 5-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine
    • DTXSID90517238
    • Inchi: 1S/C13H11N3/c1-9-7-8-11-13(14-9)16-12(15-11)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,16)
    • InChI Key: OZGGWNLOCZYTMP-UHFFFAOYSA-N
    • SMILES: N1C(C2C=CC=CC=2)=NC2=C1C=CC(C)=N2

Computed Properties

  • Exact Mass: 209.095297364g/mol
  • Monoisotopic Mass: 209.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 41.6Ų
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